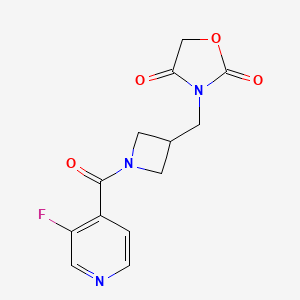![molecular formula C19H20FNO5S2 B2501486 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895473-40-2](/img/structure/B2501486.png)
Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. These compounds have been studied for their physicochemical properties and their ability to form complexes with various metal ions such as Cu(II), Co(II), and Ni(II) . The compound's structure includes a tetrahydrobenzothiophene moiety, which is a common scaffold in medicinal chemistry due to its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacts with benzoylacetonitrile to yield a product that can further react with a variety of chemical reagents to produce fused thiophene derivatives . Additionally, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These methods highlight the versatility of tetrahydrobenzothiophene derivatives in heterocyclic synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a fluorophenyl group attached to a sulfonyl moiety, which is known to influence the acidity and solubility of such compounds . The tetrahydrobenzothiophene core is a cyclic structure that can engage in various chemical reactions due to its reactivity . The presence of the carboxylate ester group is also significant as it can be involved in further chemical transformations.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related studies. For example, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with different reagents leads to the formation of various heterocyclic compounds, indicating that the tetrahydrobenzothiophene moiety is a versatile reactant in organic synthesis . The formation of metal complexes as mentioned in the first paper also suggests that the compound can act as a ligand, coordinating with metal ions to form stable complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its functional groups. The presence of the sulfonyl group can affect the acid-base properties and solubility . The stability of the compound and its derivatives can be assessed through their chemical stability and solubility product when forming metal complexes . The compound's ability to form complexes with metals also indicates potential applications in materials science or as a pharmaceutical agent, as metal complexes can exhibit unique properties .
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats . This suggests that the compound may also possess similar biological activities, warranting further investigation into its potential therapeutic applications.
科学的研究の応用
Synthesis of Novel Heterocycles
One area of research focuses on the synthesis of novel heterocycles using Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or similar structures as precursors. These studies involve the creation of new compounds with potential anticancer, antimicrobial, and antioxidant properties. For instance, Abdel-Motaal, Alanzy, and Asem (2020) demonstrated the use of a related compound as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Similarly, Raghavendra et al. (2016) synthesized lignan conjugates that showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating the versatility of thiophene derivatives in creating pharmacologically active compounds (Raghavendra et al., 2016).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant activities of synthesized compounds based on the thiophene structure have been extensively studied. For example, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities, with some showing significant potential in these areas. This highlights the compound's relevance in the development of new antimicrobial and antioxidant agents, contributing to the field of medicinal chemistry and pharmaceuticals (K. Raghavendra et al., 2016).
Complex Formation and Physicochemical Properties
Another aspect of research involves studying the physicochemical properties and complex formation capabilities of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. These studies are crucial for understanding the compound's behavior in various chemical environments and its potential applications in creating complex materials with unique properties. Chekanova et al. (2014) investigated the acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II), offering insights into its application in materials science and coordination chemistry (Chekanova et al., 2014).
特性
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRRRWSFZKUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine](/img/structure/B2501403.png)
![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)

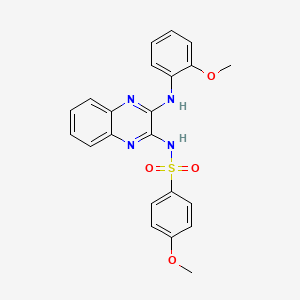
![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)
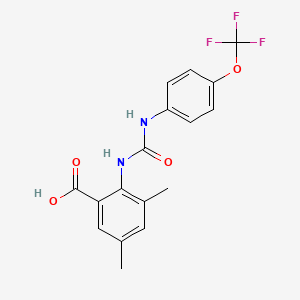
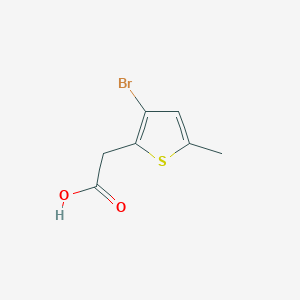
![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
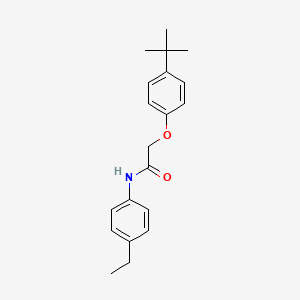
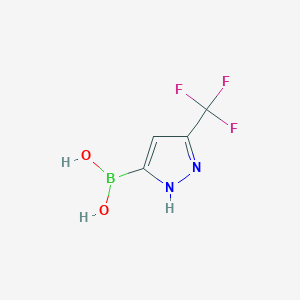
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
